Leukotriene E4-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leukotriene E4-d11 is a cysteinyl leukotriene involved in inflammation. It is produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils. This compound is formed from the sequential conversion of Leukotriene C4 to Leukotriene D4 and then to Leukotriene E4, which is the final and most stable cysteinyl leukotriene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Leukotriene E4-d11 involves the oxidation of arachidonic acid by the enzyme arachidonate 5-lipoxygenase. This process produces Leukotriene A4, which is then converted to Leukotriene C4 through the addition of glutathione. Leukotriene C4 is subsequently converted to Leukotriene D4 by the removal of a glutamic acid residue, and finally to Leukotriene E4 by the removal of a glycine residue .
Industrial Production Methods
Industrial production of this compound typically involves the use of recombinant DNA technology to produce the necessary enzymes for the synthesis of Leukotriene E4. This method allows for the large-scale production of the compound under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Leukotriene E4-d11 undergoes various types of chemical reactions, including:
Oxidation: Conversion of arachidonic acid to Leukotriene A4.
Substitution: Addition of glutathione to Leukotriene A4 to form Leukotriene C4.
Hydrolysis: Removal of glutamic acid and glycine residues to form Leukotriene D4 and Leukotriene E4, respectively.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include arachidonic acid, glutathione, and specific enzymes such as arachidonate 5-lipoxygenase. The reactions typically occur under physiological conditions, with the presence of cofactors such as ATP and calcium ions .
Major Products Formed
The major products formed from the reactions involving this compound are Leukotriene A4, Leukotriene C4, Leukotriene D4, and Leukotriene E4 .
Aplicaciones Científicas De Investigación
Leukotriene E4-d11 has a wide range of scientific research applications, including:
Mecanismo De Acción
These receptors include CysLT1 and CysLT2, which mediate various inflammatory responses such as bronchoconstriction, increased vascular permeability, and recruitment of immune cells . The binding of Leukotriene E4-d11 to these receptors activates downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways .
Comparación Con Compuestos Similares
Leukotriene E4-d11 is part of the cysteinyl leukotriene family, which also includes Leukotriene C4, Leukotriene D4, and Leukotriene F4. These compounds share similar structures and functions but differ in their specific amino acid substitutions. This compound is unique in its stability and accumulation in biological fluids, making it a valuable biomarker for clinical research .
List of Similar Compounds
- Leukotriene C4
- Leukotriene D4
- Leukotriene F4
- Leukotriene B4 (non-cysteine-containing leukotriene)
Actividad Biológica
Leukotriene E4-d11 (LTE4-d11) is a stable cysteinyl leukotriene derived from arachidonic acid metabolism via the 5-lipoxygenase pathway. This compound plays a significant role in mediating inflammatory responses, particularly in conditions such as asthma and allergic reactions. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C_{22}H_{34}N_{2}O_{5}S
- Molecular Weight: Approximately 450.676 g/mol
LTE4-d11 acts primarily as a full agonist for human cysteinyl leukotriene receptors (CysLT1), though it has been noted to engage with a novel receptor that remains to be fully characterized. Unlike its precursors, LTE4-d11 exhibits unique stability and accumulation in biological fluids, making it a reliable marker for inflammatory conditions.
Biological Effects
The biological effects of LTE4-d11 can be summarized as follows:
- Inflammatory Response: LTE4-d11 is implicated in the pathophysiology of various inflammatory diseases. Elevated levels are often found in patients with asthma and mast cell activation syndromes.
- Eosinophil Activation: Research has shown that LTE4 influences eosinophil behavior, including calcium flux, cAMP induction, and modulation of adhesion molecule expression. It can induce degranulation of eosinophils, leading to the secretion of inflammatory mediators such as eosinophil-derived neurotoxin (EDN) and RANTES (CCL5) .
- Airway Hyperresponsiveness: LTE4-d11 has been demonstrated to induce bronchoconstriction and airway hyperresponsiveness in asthmatic patients, suggesting its role in exacerbating asthma symptoms .
Comparative Analysis with Other Leukotrienes
The following table compares LTE4-d11 with other notable leukotrienes:
Compound | Molecular Formula | Unique Features |
---|---|---|
Leukotriene C4 | C_{21}H_{34}N_{2}O_{5}S | Precursor to other cysteinyl leukotrienes |
Leukotriene D4 | C_{22}H_{34}N_{2}O_{5}S | Intermediate product; involved in allergic responses |
Leukotriene B4 | C_{20}H_{32}O_{4} | Primarily involved in neutrophil activation |
This compound | C_{22}H_{34}N_{2}O_{5}S | Unique stability; marker for inflammation |
Case Studies
-
Urinary Leukotriene E4 as a Biomarker:
A prospective case-control study evaluated urinary LTE4 levels in patients with chronic rhinosinusitis (CRS). Results indicated that patients with CRS had significantly higher urinary LTE4 concentrations compared to healthy controls (1652 vs 1065 pg/mg Cr). This study highlighted the potential of urinary LTE4 as a non-invasive biomarker for assessing the inflammatory state in CRS . -
Influence on Eosinophils:
A study investigating LTE4's effects on eosinophils found that exposure led to significant changes in degranulation markers. The results showed that LTE4 could induce degranulation, assessed through the secretion of EDN, suggesting its role in promoting eosinophilic inflammation . -
Bronchoconstriction Studies:
Research involving asthmatic patients demonstrated that montelukast, a CysLT1 antagonist, effectively blocked LTE4-induced bronchoconstriction. This study emphasized the distinct receptor pathways involved in LTE4 responses, which are not completely inhibited by conventional treatments targeting CysLT1 .
Propiedades
Número CAS |
1356578-40-9 |
---|---|
Fórmula molecular |
C23H37NO5S |
Peso molecular |
450.7 g/mol |
Nombre IUPAC |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1/i1D3,2D2,3D2,4D2,5D2 |
Clave InChI |
OTZRAYGBFWZKMX-MPFPFABQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N |
SMILES canónico |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
Sinónimos |
(5S,6R,7E,9E,11Z,14Z)-6-[[(2R)-2-Amino-2-carboxyethyl]thio]-5-hydroxy-7,9,11,14-eicosatetraenoic Acid-d11; LTE4-d11; Leukotriene E-d11; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.